3-Fluorobenzamide

Catalog No.
S535341
CAS No.
455-37-8
M.F
C7H6FNO
M. Wt
139.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzamide

CAS Number

455-37-8

Product Name

3-Fluorobenzamide

IUPAC Name

3-fluorobenzamide

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)

InChI Key

YPIGHNIIXYSPKF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)N

Solubility

Soluble in DMSO

Synonyms

m-Fluorobenzamide

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N

Description

The exact mass of the compound 3-Fluorobenzamide is 139.0433 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97485. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Biological Activity

    Some studies have investigated the effect of 3-fluorobenzamide on biological systems. For instance, some research has looked at its potential to inhibit certain enzymes []. Enzymes are proteins that play a crucial role in many cellular processes. By affecting enzymes, 3-fluorobenzamide may have some influence on these processes, but more research is needed to understand the specific effects.

  • Material Science Applications

    The properties of 3-fluorobenzamide are also being explored for potential applications in material science. For example, some research has investigated its use in the development of liquid crystals []. Liquid crystals are a state of matter that exhibits properties of both liquids and crystals. They are used in a variety of technologies, including displays and optical filters.

3-Fluorobenzamide is an organic compound characterized by the molecular formula C7H6FNOC_7H_6FNO and a molecular weight of approximately 139.13 g/mol. This compound consists of a benzene ring substituted with a fluorine atom at the meta position relative to the amide group. It appears as a white to almost white crystalline solid and is soluble in various organic solvents. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its chemical reactivity and biological interactions .

  • Oxidation: The amine group can be oxidized to form corresponding nitro compounds or imines.
  • Reduction: The compound can be reduced to yield primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atom can be replaced by other nucleophiles under specific conditions, allowing for further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Amines, thiols, or alkoxides for nucleophilic substitution reactions.

Research indicates that 3-fluorobenzamide exhibits significant biological activity. It has been studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, modulating their activity. The presence of the fluorine atom may enhance binding affinity, making it a candidate for drug development .

The synthesis of 3-fluorobenzamide typically involves the following steps:

  • Starting Material: The synthesis often begins with 3-fluorobenzoic acid.
  • Amidation Reaction: The acid reacts with an amine (such as ammonia or an amine derivative) in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
  • Solvent Choice: Common solvents for this reaction include dichloromethane or dimethylformamide, often conducted at room temperature to moderate conditions .

3-Fluorobenzamide finds applications in various fields:

  • Chemical Synthesis: It is used as an intermediate in organic synthesis for producing more complex molecules.
  • Pharmaceutical Development: Due to its biological activity, it is explored for potential therapeutic applications against various diseases.
  • Material Science: The compound may also be utilized in developing specialty chemicals and materials with specific properties .

Studies on 3-fluorobenzamide have focused on its interaction with biological macromolecules such as proteins and nucleic acids. The compound's ability to form hydrogen bonds due to its amide functionality allows it to participate in critical interactions that could influence biological pathways. Ongoing research aims to elucidate specific molecular targets and mechanisms of action .

Several compounds share structural similarities with 3-fluorobenzamide, including:

  • 4-Amino-3-fluorobenzamide: This compound differs by having an amino group at the para position instead of an amide group, which may affect its reactivity and biological properties.
  • N-Cyclohexyl-3-fluorobenzamide: This derivative features a cyclohexyl group instead of hydrogen at the nitrogen position, potentially altering its solubility and interaction profile .
  • 2-Fluorobenzamide: With the fluorine atom located ortho to the amide group, this compound exhibits different steric and electronic properties compared to 3-fluorobenzamide.

Comparison Table

Compound NameMolecular FormulaKey Differences
3-FluorobenzamideC7H6FNOMeta substitution; amide functional group
4-Amino-3-fluorobenzamideC7H7FN2OPara amino group; potential for different reactivity
N-Cyclohexyl-3-fluorobenzamideC13H16FNOCyclohexyl substitution; altered solubility
2-FluorobenzamideC7H6FNOOrtho fluorine substitution; different sterics

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.9

Exact Mass

139.0433

LogP

0.91 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-37-8

Wikipedia

M-Fluorobenzamide

Dates

Modify: 2023-08-15

Explore Compound Types